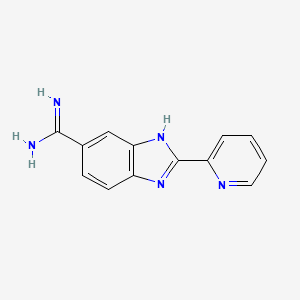![molecular formula C8H16OS B12573484 4-[(R)-Butane-1-sulfinyl]but-1-ene CAS No. 188954-51-0](/img/structure/B12573484.png)
4-[(R)-Butane-1-sulfinyl]but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[®-Butane-1-sulfinyl]but-1-ene is an organic compound characterized by the presence of a sulfinyl group attached to a butane chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-Butane-1-sulfinyl]but-1-ene can be achieved through several methods. One common approach involves the dehydration of alcohols to form alkenes. For instance, the dehydration of butan-2-ol can yield but-1-ene, which can then be further modified to introduce the sulfinyl group . The reaction typically requires an acid catalyst such as concentrated sulfuric acid or phosphoric acid and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-[®-Butane-1-sulfinyl]but-1-ene may involve large-scale dehydration processes using continuous flow reactors. The use of catalysts like aluminum oxide or zeolites can enhance the efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[®-Butane-1-sulfinyl]but-1-ene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The double bond in the compound allows for electrophilic addition reactions, such as halogenation with bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated alkenes.
Scientific Research Applications
4-[®-Butane-1-sulfinyl]but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[®-Butane-1-sulfinyl]but-1-ene involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the compound. The double bond allows for addition reactions, which can modify the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
But-1-ene: A simple alkene with a similar carbon backbone but lacking the sulfinyl group.
Butane-1-sulfinyl: A compound with a sulfinyl group but without the double bond.
Uniqueness
4-[®-Butane-1-sulfinyl]but-1-ene is unique due to the combination of a sulfinyl group and a double bond in its structure. This dual functionality allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
188954-51-0 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
1-[(R)-but-3-enylsulfinyl]butane |
InChI |
InChI=1S/C8H16OS/c1-3-5-7-10(9)8-6-4-2/h3H,1,4-8H2,2H3/t10-/m0/s1 |
InChI Key |
AZTGNJMIQFLBGY-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[S@@](=O)CCC=C |
Canonical SMILES |
CCCCS(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


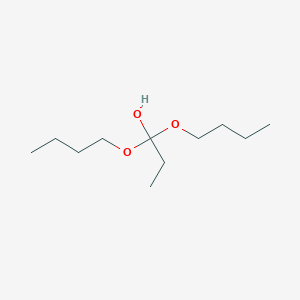
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
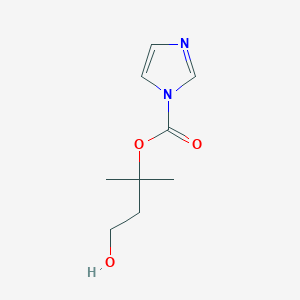
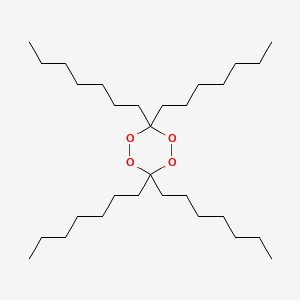
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
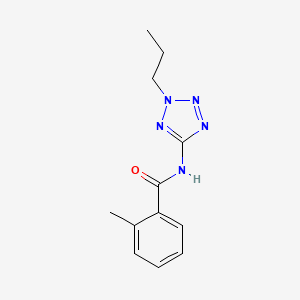
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
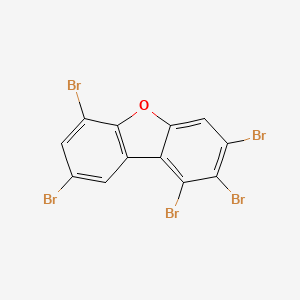
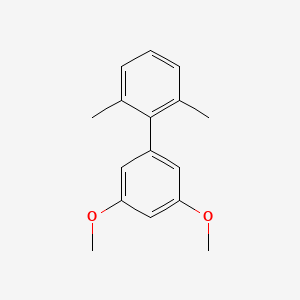
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
